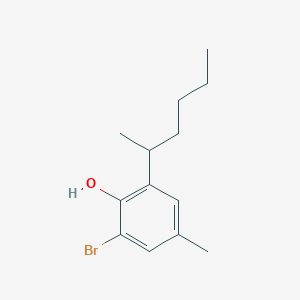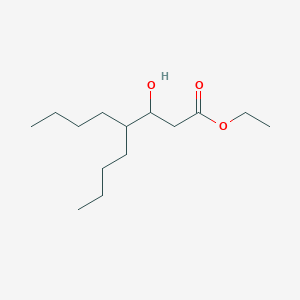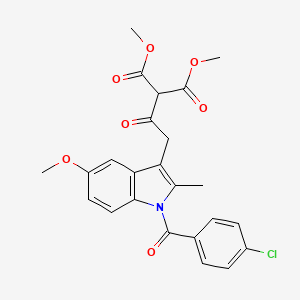![molecular formula C10H12 B14608536 Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene CAS No. 59275-46-6](/img/structure/B14608536.png)
Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene is a polycyclic hydrocarbon with the molecular formula C10H12. This compound is characterized by its unique structure, which includes multiple fused rings. The compound’s structure is often represented using the SMILES notation C1C2C3CC4C1C2C=CC34 . It is a fascinating molecule due to its complex ring system and the potential for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. For instance, the reaction between duroquinone and trans, trans-hexa-2,4-diene can yield derivatives of this compound . The reaction conditions typically involve irradiation or heating to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using catalysts to increase yield, and employing purification techniques such as distillation or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less complex hydrocarbons.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogens or other electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions vary. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields simpler hydrocarbons. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.
Scientific Research Applications
Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic hydrocarbons and their reactions.
Biology: The compound’s derivatives may be explored for potential biological activity.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound can be used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, which can be exploited in different applications. For instance, its ability to undergo Diels-Alder reactions makes it valuable in synthetic organic chemistry .
Comparison with Similar Compounds
Similar Compounds
Tetracyclo[5.3.0.0(2,6).0(3,10)]deca-4,8-diene: Another polycyclic hydrocarbon with a similar ring structure.
3,3,6,6,9,9-Hexamethyltetracyclo[6.1.0.0(2,4).0(5,7)]nonane: A compound with a more complex structure and additional methyl groups.
Tetracyclo[6.3.2.0(2,5).0(1,8)]tridecan-9-ol, 4,4-dimethyl-: A polycyclic alcohol with a different ring system.
Uniqueness
Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene is unique due to its specific ring structure and the types of reactions it can undergo. Its ability to participate in Diels-Alder reactions and other transformations makes it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
59275-46-6 |
|---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
tetracyclo[4.4.0.02,9.05,8]dec-3-ene |
InChI |
InChI=1S/C10H12/c1-2-6-9-4-10(6)8-3-7(9)5(1)8/h1-2,5-10H,3-4H2 |
InChI Key |
HCMMROKXBRKPOD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3CC4C1C2C=CC34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate](/img/structure/B14608488.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl-](/img/structure/B14608489.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol)](/img/structure/B14608497.png)
![3-Hexyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14608505.png)
![Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane](/img/structure/B14608516.png)

![2-{(1S,2S)-2-[17-(1,3-Dioxolan-2-yl)heptadecyl]cyclopropyl}ethan-1-ol](/img/structure/B14608529.png)

![4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14608532.png)



![2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid](/img/structure/B14608551.png)
